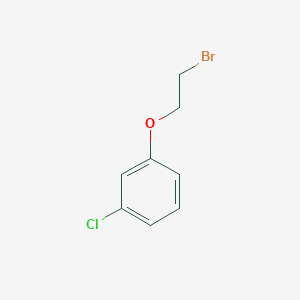

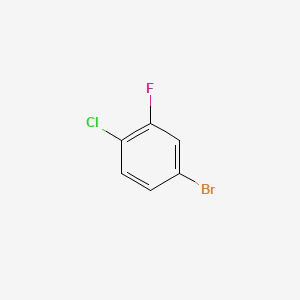

4-溴-1-氯-2-氟苯

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multi-step reactions, including nitration, reduction, diazotization, and halogenation. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through a four-step process with an overall yield of 30% . Similarly, 1-bromo-2,4-dinitrobenzene is produced from bromobenzene with a high yield of 94.8% . These methods could potentially be adapted for the synthesis of 4-Bromo-1-chloro-2-fluorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzene compounds can be studied using spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . These techniques could be applied to 4-Bromo-1-chloro-2-fluorobenzene to determine its molecular structure and understand the influence of the halogen atoms on the benzene ring.

Chemical Reactions Analysis

Halogenated benzene compounds can participate in various chemical reactions, including nucleophilic aromatic substitution and coupling reactions. The study on no-carrier-added 1-bromo-4-[18F]fluorobenzene, for example, explored its use in 18F-arylation reactions . The reactivity of 4-Bromo-1-chloro-2-fluorobenzene in similar reactions could be inferred from these studies, although specific experiments would be required to confirm its behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene compounds are influenced by the presence and position of the halogen substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) . Additionally, thermodynamic properties like heat capacities, entropies, enthalpy changes, and their temperature correlations can be calculated . These analyses provide a comprehensive understanding of the compound's stability and reactivity, which would be relevant for 4-Bromo-1-chloro-2-fluorobenzene as well.

科学研究应用

氟化构建单元

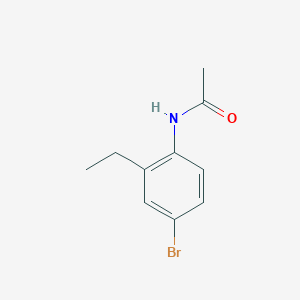

4-溴-1-氯-2-氟苯是一种氟化构建单元 . 由于氟化化合物具有独特的性质,如增强的稳定性和亲脂性,因此它们常用于制药和农药行业。

二氧杂环硼烷的制备

该化合物可用于制备2-(3-氯-4-氟苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷 . 二氧杂环硼烷常用于铃木-宫浦偶联反应,该反应在有机合成中被广泛用于形成碳-碳键 .

咪唑并嘧啶的合成

4-溴-1-氯-2-氟苯可用于咪唑并嘧啶的合成 . 咪唑并嘧啶是一类具有广泛生物活性的化合物,包括抗病毒、抗癌和抗炎活性。

GABA(A) α(2/3)选择性激动剂的合成

2-[3-(4-氟-3-吡啶-3-基-苯基)-咪唑并[1,2-a]嘧啶-7-基]-丙烷-2-醇,一种口服GABA(A) α(2/3)选择性激动剂的实用合成方法,包括4-溴-1-氯-2-氟苯作为关键片段 . GABA(A) α(2/3)选择性激动剂是治疗焦虑症的潜在治疗剂。

吡啶硼酸的合成

4-溴-1-氯-2-氟苯可用于吡啶硼酸的合成 . 吡啶硼酸是生物活性化合物合成的重要中间体,常用于铃木-宫浦偶联反应。

研究用材料

4-溴-1-氯-2-氟苯是一种研究材料 . 它可以在研究环境中用于各种化学反应,有助于推动科学知识的进步。

安全和危害

未来方向

作用机制

Target of Action

4-Bromo-1-chloro-2-fluorobenzene is a polyhalo substituted benzene

Mode of Action

It’s known to undergo suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction involves the electrophilic aromatic substitution mechanism . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities.

Result of Action

The compound’s ability to form biphenyls through suzuki coupling suggests it could play a role in the synthesis of various biologically active compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-chloro-2-fluorobenzene. For instance, it’s a flammable liquid that should be kept away from heat and ignition sources . It’s also recommended to ensure adequate ventilation when handling this compound .

属性

IUPAC Name |

4-bromo-1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYWDGVTLKNTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369206 | |

| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60811-18-9 | |

| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)